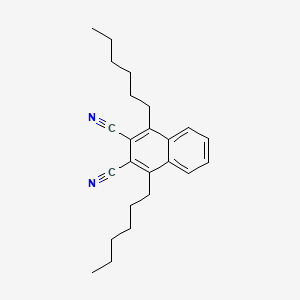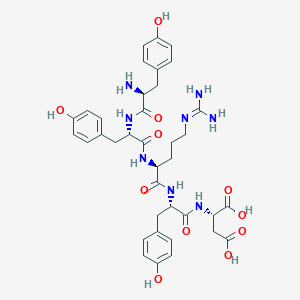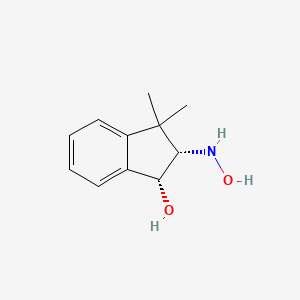
Dimethyl(phenyl)silyl hypochlorite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(phenyl)silyl hypochlorite is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a phenyl group, and a hypochlorite group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl(phenyl)silyl hypochlorite can be synthesized through the reaction of dimethyl(phenyl)silyl chloride with sodium hypochlorite. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of an inert solvent such as dichloromethane. The reaction proceeds as follows:
(CH3)2PhSiCl+NaOCl→(CH3)2PhSiOCl+NaCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive hypochlorite group.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(phenyl)silyl hypochlorite undergoes various chemical reactions, including:
Oxidation: The hypochlorite group can participate in oxidation reactions, converting alcohols to aldehydes or ketones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hypochlorite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include alcohols and mild oxidizing agents. The reaction typically occurs at room temperature.
Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions to replace the hypochlorite group.
Major Products
Oxidation: Aldehydes or ketones, depending on the starting alcohol.
Substitution: Various organosilicon compounds with different functional groups replacing the hypochlorite group.
Applications De Recherche Scientifique
Dimethyl(phenyl)silyl hypochlorite has several applications in scientific research:
Organic Synthesis: Used as a reagent for the selective oxidation of alcohols and as a precursor for other organosilicon compounds.
Materials Science:
Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s reactivity may be explored for developing new biochemical tools or therapeutic agents.
Mécanisme D'action
The mechanism of action of dimethyl(phenyl)silyl hypochlorite involves the reactivity of the hypochlorite group. In oxidation reactions, the hypochlorite group acts as an oxidizing agent, transferring oxygen to the substrate. In substitution reactions, the hypochlorite group is displaced by nucleophiles, forming new organosilicon compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl(phenyl)silyl chloride: Similar structure but with a chloride group instead of hypochlorite.
Dimethyl(phenyl)silyl lithium: Contains a lithium atom instead of hypochlorite, used in different types of reactions.
Uniqueness
Dimethyl(phenyl)silyl hypochlorite is unique due to the presence of the hypochlorite group, which imparts distinct reactivity compared to other organosilicon compounds. This makes it valuable for specific oxidation and substitution reactions that are not easily achieved with other compounds.
Propriétés
Numéro CAS |
142634-35-3 |
|---|---|
Formule moléculaire |
C8H11ClOSi |
Poids moléculaire |
186.71 g/mol |
Nom IUPAC |
[dimethyl(phenyl)silyl] hypochlorite |
InChI |
InChI=1S/C8H11ClOSi/c1-11(2,10-9)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clé InChI |
QMYUPYMPYYYOEV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1)OCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Methoxyphenyl)methyl]-N-(2-phenylethenyl)butanamide](/img/structure/B15163707.png)
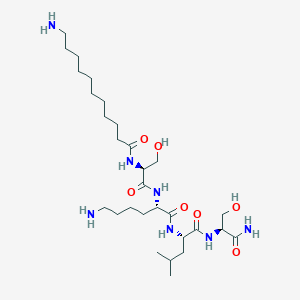
![Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]-](/img/structure/B15163723.png)
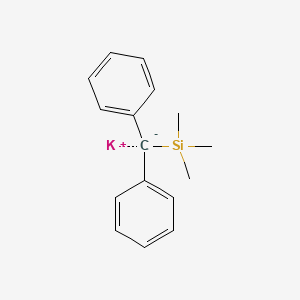
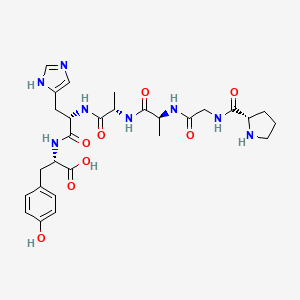
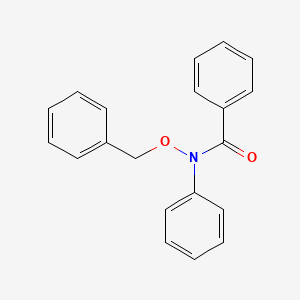
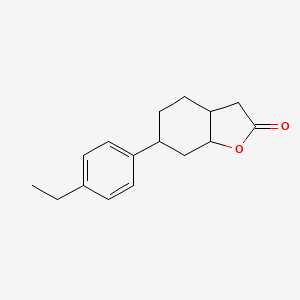

![9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B15163761.png)
![5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15163769.png)

